molecular formula C15H20N2OS B13811810 Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-

Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-

Katalognummer: B13811810
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: NZPYYEQFTWEQEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2,4]oxadiazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide.

Wissenschaftliche Forschungsanwendungen

5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism by which 5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,7,7a-Tetrahydro-5,5,7,7-tetramethyl-1-phenylpyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione is unique due to its specific combination of functional groups and the resulting chemical properties

Eigenschaften

Molekularformel

C15H20N2OS

Molekulargewicht

276.4 g/mol

IUPAC-Name

5,5,7,7-tetramethyl-1-phenyl-6,7a-dihydropyrrolo[1,2-b][1,2,4]oxadiazole-2-thione

InChI

InChI=1S/C15H20N2OS/c1-14(2)10-15(3,4)17-12(14)16(13(19)18-17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3

InChI-Schlüssel

NZPYYEQFTWEQEI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(N2C1N(C(=S)O2)C3=CC=CC=C3)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.